molecular formula C17H13FN4O B1384170 5-Amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one CAS No. 459137-97-4

5-Amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one

Cat. No. B1384170
M. Wt: 308.31 g/mol
InChI Key: TXXFWZHRLGPWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one is a chemical compound with the molecular formula C17H13FN4O and a molecular weight of 308.31 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: C1C(=O)C(=C(N1C2=CC=C(C=C2)F)N)C3=NC4=CC=CC=C4N3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one, such as its melting point, boiling point, and density, are not available in the sources I found .

Scientific Research Applications

Inhibition of Protein Kinase FGFR1 for Anticancer Therapy

A study by Gryshchenko et al. (2016) explored the synthesis of derivatives of 5-amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one as inhibitors of the protein kinase FGFR1, which is crucial in tumorigenesis. These compounds were evaluated for their ability to inhibit FGFR1 kinase activity, revealing promising results in antiproliferative activity against KG1 myeloma cell line. The study provided insights into the structure-activity relationships and proposed the binding mode of these compounds (Gryshchenko et al., 2016).

Development of Antihypertensive Agents

Sharma et al. (2010) reported the efficient synthesis and pharmacological evaluation of derivatives of this compound as potent antihypertensive agents. These synthesized compounds demonstrated remarkable activity compared to the standard drug Losartan, indicating their potential in hypertension management (Sharma et al., 2010).

Antimicrobial Activity

El-Meguid (2014) conducted a study on the synthesis of derivatives attached to the 4-benzoimidazol-2-yl moiety, focusing on their antimicrobial activities. These compounds showed significant effectiveness against various gram-positive and gram-negative bacteria, as well as fungi, highlighting their potential in treating microbial infections (El-Meguid, 2014).

Anticonvulsant Agents and Sodium Channel Blockers

Malik and Khan (2014) synthesized novel derivatives of this compound for their anticonvulsant activities, evaluated through the maximal electroshock test. The study found that specific derivatives were highly potent, with a protective index higher than the reference drug phenytoin. These results suggest their potential use as anticonvulsant agents and sodium channel blockers (Malik & Khan, 2014).

Optimization in PARP Inhibitors for Cancer Therapy

Penning et al. (2010) developed a series of benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, identifying a highly potent and efficacious inhibitor. This compound exhibited excellent potency against the PARP-1 enzyme and showed good in vivo efficacy in cancer models, indicating its potential as a cancer therapeutic agent (Penning et al., 2010).

Safety And Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . For safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-5-imino-2H-pyrrol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O/c18-10-5-7-11(8-6-10)22-9-14(23)15(16(22)19)17-20-12-3-1-2-4-13(12)21-17/h1-8,19,23H,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXFWZHRLGPWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901135906
Record name 5-Amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one

CAS RN

459137-97-4
Record name 5-Amino-4-(1H-benzimidazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydro-3H-pyrrol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one
Reactant of Route 2
5-Amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one
Reactant of Route 3
5-Amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one
Reactant of Route 4
5-Amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one
Reactant of Route 5
5-Amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one
Reactant of Route 6
5-Amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one

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